2-(tert-Butyl)-4-chlorophenol

Antifungal Aspergillus niger Structure-Activity Relationship

2-(tert-Butyl)-4-chlorophenol (CAS 13395-85-2) is a substituted phenol characterized by a bulky tert-butyl group at the ortho (C2) position and a chlorine atom at the para (C4) position on the benzene ring. This specific substitution pattern places it within the class of sterically hindered halogenated phenols, distinguishing it from simpler analogs like 4-chlorophenol or 2-tert-butylphenol.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 13395-85-2
Cat. No. B189968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-4-chlorophenol
CAS13395-85-2
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3
InChIKeyYLSXYZWJAZVUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-4-chlorophenol CAS 13395-85-2: A Halogenated, Sterically Hindered Phenol for Antimicrobial and Specialty Chemical Procurement


2-(tert-Butyl)-4-chlorophenol (CAS 13395-85-2) is a substituted phenol characterized by a bulky tert-butyl group at the ortho (C2) position and a chlorine atom at the para (C4) position on the benzene ring [1]. This specific substitution pattern places it within the class of sterically hindered halogenated phenols, distinguishing it from simpler analogs like 4-chlorophenol or 2-tert-butylphenol. The molecule is primarily recognized in the literature for its antimicrobial properties, which stem from its phenolic structure and are modulated by the lipophilic tert-butyl group . It is typically supplied as a liquid with a purity specification of 98% (HPLC) and requires storage under an inert atmosphere at 2-8°C .

Why Generic Phenol Substitution Fails: The Specific Functional Demands Met by 2-(tert-Butyl)-4-chlorophenol


Indiscriminate substitution of 2-(tert-Butyl)-4-chlorophenol with other hindered phenols or chlorophenols can lead to significant performance deviations. The specific ortho-tert-butyl/para-chloro substitution pattern on the phenol ring is a critical determinant of both its antimicrobial spectrum and its physicochemical behavior. Studies on analogous t-butylhalophenols demonstrate that even subtle positional isomerism drastically alters antifungal potency; for instance, moving the tert-butyl group from the ortho (C2) to the para (C4) position results in a complete loss of activity against Aspergillus niger, rendering the isomer ineffective [1]. Furthermore, the degree of steric hindrance and lipophilicity conferred by the tert-butyl group directly impacts the compound's interaction with biological membranes and its overall stability profile, differentiating it from non-hindered or differently substituted analogs .

Quantitative Evidence Guide: Head-to-Head Performance Data for 2-(tert-Butyl)-4-chlorophenol


Fungistatic Activity Against Aspergillus niger: Quantified Superiority of 2-(tert-Butyl)-4-chlorophenol over its Isomers and Structural Analogs

A direct, head-to-head study evaluated the fungistatic activity of 16 t-butylhalophenols, including 2-t-butyl-4-chlorophenol, against Aspergillus niger using the agar plate filter paper disc method [1]. The compound's initial strength (IS) of activity was quantified against a control, 4-chloro-m-cresol (IS = 100). 2-t-butyl-4-chlorophenol demonstrated an IS value greater than 100, indicating superior initial potency relative to the control [1]. Critically, the study established a clear structure-activity relationship: the ortho-t-butyl-4-halophenol class (which includes the target compound) was 'much more effective' than its corresponding 2-halogenated isomers and 'greatly superior' to the p-t-butyl-2-halophenol isomers, which were 'not effective at any pH level due to the complete loss of activity' [1].

Antifungal Aspergillus niger Structure-Activity Relationship

Durability of Fungistatic Effect: Comparative Performance of 2-(tert-Butyl)-4-chlorophenol vs. 4-Chloro-m-cresol

In addition to initial strength, the same 1990 study assessed the durability of the fungistatic effect, defined as the period required for the initial inhibition zone to disappear under continuous incubation [1]. While 2-t-butyl-4-chlorophenol (compound 6 in the study) exhibited a higher initial strength (IS) than the control 4-chloro-m-cresol, its durability was noted to be 'inferior to that of 1' (the control) [1]. This trade-off between initial potency and long-term effect is a key differentiating characteristic.

Antifungal Durability Aspergillus niger

Physicochemical Properties: Boiling Point and Density Contextualized Against Common Phenolic Antioxidants

The target compound's physicochemical profile can be compared to widely used phenolic antioxidants and antimicrobials. 2-(tert-Butyl)-4-chlorophenol has a reported boiling point of 239°C and a density of 1.109 g/cm³ . This boiling point is significantly higher than that of 4-chlorophenol (220°C) [1] and comparable to hindered phenols like Butylated Hydroxytoluene (BHT, 265°C) [2], suggesting lower volatility than non-hindered analogs. However, this is a cross-study observation and not a direct head-to-head measurement under identical conditions.

Physicochemical Properties Volatility Formulation

Procurement-Driven Application Scenarios for 2-(tert-Butyl)-4-chlorophenol Based on Verified Evidence


Antifungal Research on Aspergillus niger Requiring High Initial Potency

Based on direct comparative evidence, 2-(tert-Butyl)-4-chlorophenol is a suitable procurement choice for studies or processes targeting the inhibition of Aspergillus niger, particularly where a high initial fungistatic effect (IS > 100 vs. a 4-chloro-m-cresol standard) is prioritized over long-term durability [1]. Researchers can select this compound with confidence over its positional isomers, which are known to be completely ineffective against this fungal strain [1].

Structure-Activity Relationship (SAR) Studies of Halogenated Phenols

This compound serves as a valuable probe molecule in SAR studies investigating the effect of ortho-tert-butyl and para-halogen substitution on biological activity and physicochemical properties. Its well-defined activity profile against A. niger, established in a comparative study of 16 analogs, provides a robust data point for understanding how specific substituent positions modulate antifungal potency and durability [1].

Development of Specialty Formulations with Balanced Volatility

For applications requiring a phenolic additive with lower volatility than simple chlorophenols, 2-(tert-Butyl)-4-chlorophenol (Bp 239°C) offers a quantifiable advantage over 4-chlorophenol (Bp 220°C) [REFS-2, REFS-3]. This property, inferred from cross-study boiling point data, suggests it may be a more suitable candidate for formulations subjected to moderate thermal processing, where retention of the active compound is critical.

Comparative Studies on Fungistatic Durability

Given its documented inferior durability compared to 4-chloro-m-cresol, this compound is an ideal candidate for research aimed at understanding the molecular basis of fungistatic effect persistence [1]. It can serve as a 'low-durability' benchmark in comparative assays designed to screen for or engineer molecules with more sustained antifungal action.

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